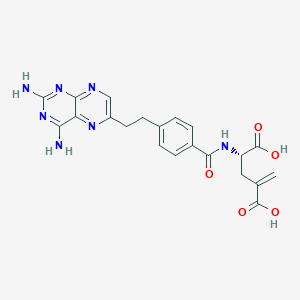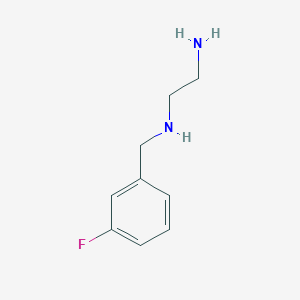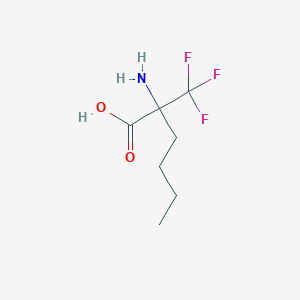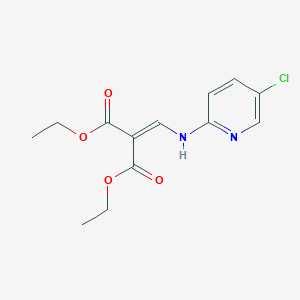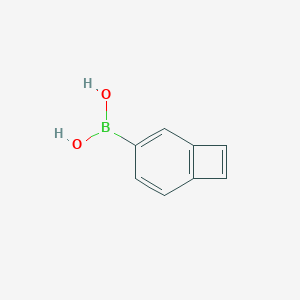
Benzocyclobutene-4-boronic acid
Overview
Description
Benzocyclobutene-4-boronic acid is an organic compound with the molecular formula C8H9BO2. It is a derivative of benzocyclobutene, featuring a boronic acid functional group at the fourth position of the benzocyclobutene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Benzocyclobutene-4-boronic acid is primarily used in the field of polymer synthesis . It serves as a monomer in the production of benzocyclobutene resins, which are high-performance polymers . These polymers have found extensive applications in various industries, including aerospace, electronics, and microelectronics .
Mode of Action
The benzocyclobutene unit in the compound can undergo a ring-opening reaction to provide reactive o-quinodimethane . This reactive intermediate can then undergo dimerization and polymerization, or react with a dienophile to form a Diels–Alder adduct . This interaction leads to the formation of benzocyclobutene resins .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the thermal ring-opening polymerization . This process allows the conversion of the monomer into a polymer . The resulting benzocyclobutene resins show excellent dielectric properties and thermal stability, and low water absorption and thermal expansion coefficient .
Result of Action
The result of the action of this compound is the formation of benzocyclobutene resins . These resins exhibit good dielectric properties and hydrophobicity, making them suitable for use in various industries . They have an average dielectric constant of 2.51 in a range of frequencies from 0.1 to 18 MHz .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The ring-opening reaction of benzocyclobutene units occurs when the temperature is raised above 200 °C . Therefore, the efficacy and stability of the compound are dependent on the control of the reaction conditions .
Biochemical Analysis
Biochemical Properties
Benzocyclobutene-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through boron-oxygen interactions. These interactions are crucial for the compound’s function in biochemical pathways. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby modulating their activity .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of various genes, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the transcriptional activity of specific genes, resulting in changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzocyclobutene-4-boronic acid can be synthesized through several methods. One common approach involves the reaction of benzocyclobutene with boronic acid derivatives under specific conditions. For instance, benzocyclobutene can be reacted with tri-potassium phosphate in an ethanol/water mixture under a nitrogen atmosphere to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Benzocyclobutene-4-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Various boron-containing compounds.
Substitution: Biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Benzocyclobutene-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It can be used in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: It is used in the production of polymers and materials with unique properties, such as low dielectric constants and high thermal stability
Comparison with Similar Compounds
Benzocyclobutene: The parent compound without the boronic acid group.
Benzocyclobutene-4-boronic ester: A derivative with an ester functional group instead of the acid.
Cyclobutabenzen-4-ylboronic acid: A structurally similar compound with slight variations in the ring structure.
Uniqueness: Benzocyclobutene-4-boronic acid is unique due to its combination of the benzocyclobutene ring and the boronic acid functional group. This combination imparts distinct reactivity and properties, making it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRGWGIIPDTAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612196 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195730-31-5 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Benzocyclobutene-4-boronic acid in polymer synthesis?
A1: this compound serves as a crucial monomer in the synthesis of bisbenzocyclobutene (BCB) polymers. [, ] It undergoes a ligand-free deboronated coupling reaction, typically with another halogenated benzocyclobutene derivative, to form a BCB dimer. This dimer can then undergo further polymerization, often through a thermally initiated ring-opening process, to create high-molecular-weight polymers. []
Q2: What are the advantages of using this compound in this synthesis over other methods?
A2: The utilization of this compound in ligand-free deboronated coupling reactions offers several advantages for BCB monomer synthesis. Firstly, this method can proceed efficiently at room temperature, eliminating the need for high temperatures and potentially harsh reaction conditions. [, ] This milder approach can be beneficial for preserving sensitive functional groups within the reacting molecules. Secondly, the Suzuki coupling reaction employed, which utilizes a palladium catalyst, demonstrates high selectivity towards the desired product, often leading to good yields. [] These features make this compound a valuable building block for synthesizing well-defined BCB monomers, contributing to the development of high-performance polymeric materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
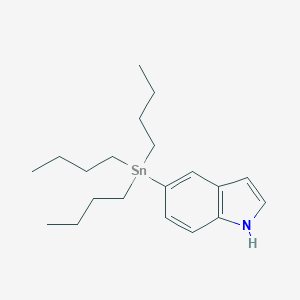
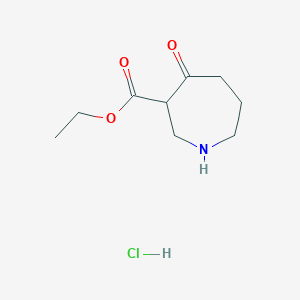

![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)
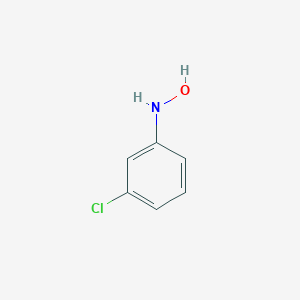
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)
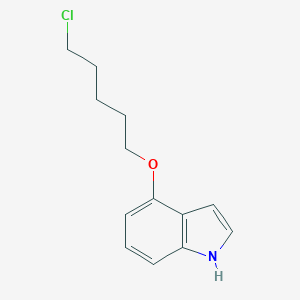
![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)
